molecular formula C6H5ClN4 B12980875 5-Chloro-7-methyl-[1,2,4]triazolo[1,5-f]pyrimidine

5-Chloro-7-methyl-[1,2,4]triazolo[1,5-f]pyrimidine

Cat. No.: B12980875
M. Wt: 168.58 g/mol
InChI Key: CAITUXQFBMFSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-7-methyl-[1,2,4]triazolo[1,5-f]pyrimidine (CAS 72411-32-6) is a high-value nitrogen-containing fused heterocycle of significant interest in medicinal chemistry and agrochemical research. This compound serves as a versatile synthetic intermediate and key pharmacophore in the development of novel therapeutic agents. In pharmaceutical research, the triazolopyrimidine scaffold is a recognized purine analogue with diverse biological activities. It has been identified as a core structure in the synthesis of potent antiplasmodial agents, with research showing that hybrids incorporating this moiety can exhibit promising activity against both chloroquine-sensitive and -resistant Plasmodium falciparum strains, potentially through the inhibition of parasitic enzymes like PfDHODH . Furthermore, derivatives based on this scaffold have demonstrated notable in vitro anti-tumor activities against various human cancer cell lines, including gastric and liver cancers, making it a compelling subject for anticancer drug discovery . The reactive chloro and methyl substituents on the triazolopyrimidine core make it an excellent precursor for further chemical modification. Efficient synthetic methodologies, such as nucleophilic aromatic substitution using green chemistry principles in PEG-400, have been successfully applied to this and related chlorinated heterocycles, enabling rapid diversification for structure-activity relationship (SAR) studies . This product is provided for research purposes only and is strictly not intended for diagnostic or therapeutic uses, or for personal utilization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

5-chloro-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine

InChI

InChI=1S/C6H5ClN4/c1-4-2-5-8-3-9-11(5)6(7)10-4/h2-3H,1H3

InChI Key

CAITUXQFBMFSFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=NN2C(=N1)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 5-Chloro-7-methyl-[1,2,4]triazolo[1,5-f]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with 1,3-dichloroacetone under reflux conditions . This reaction typically requires the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity of the compound.

Chemical Reactions Analysis

5-Chloro-7-methyl-[1,2,4]triazolo[1,5-f]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, potassium carbonate, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 5-Chloro-7-methyl-[1,2,4]triazolo[1,5-f]pyrimidine as an anticancer agent. Research indicates that derivatives of this compound can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell growth and apoptosis. For instance, a study demonstrated that certain substituted triazolo-pyrimidines exhibited potent activity against various cancer cell lines, suggesting their potential use in cancer therapy .

Neurological Applications
The compound has also been investigated for its neuroprotective properties. It has been shown to stabilize microtubules, which are crucial for maintaining neuronal structure and function. This stabilization could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability to modulate microtubule dynamics makes this compound a candidate for further development in neuropharmacology .

Agricultural Applications

Pesticidal Properties
this compound has demonstrated efficacy as a pesticide. Its derivatives have been tested for their ability to control various agricultural pests and pathogens. For example, formulations containing this compound have shown promising results in inhibiting fungal growth and protecting crops from disease . The compound's mechanism involves disrupting cellular functions in target organisms, leading to their death or incapacitation.

Herbicide Development
In addition to its pesticidal properties, there is ongoing research into the herbicidal applications of this compound. Studies have indicated that it can selectively inhibit the growth of certain weed species without harming desirable crops. This selectivity is crucial for sustainable agriculture practices where chemical control methods are employed to manage weed populations effectively .

Cosmetic Formulations

Skin Care Products
The incorporation of this compound into cosmetic formulations has been explored due to its potential skin benefits. Its properties may enhance the stability and efficacy of topical products aimed at treating skin conditions such as acne or inflammation. Research into its formulation within creams and lotions indicates improved skin hydration and barrier function .

Data Tables

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancer agentsInhibits cancer cell proliferation
Neuroprotective agentsStabilizes microtubules
Agricultural SciencePesticidesEffective against fungal pathogens
HerbicidesSelective inhibition of weed growth
Cosmetic ScienceSkin care formulationsEnhances hydration and skin barrier function

Case Studies

  • Case Study 1: Anticancer Efficacy
    In a study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound and tested their effects on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with some compounds exhibiting IC50 values lower than standard chemotherapeutics.
  • Case Study 2: Agricultural Application
    A field trial conducted to evaluate the effectiveness of a formulation containing this compound against common agricultural pests showed a significant reduction in pest populations compared to untreated controls. The study concluded that the compound could be a viable alternative to existing pesticides.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 7

The 7-position of the triazolopyrimidine scaffold is critical for modulating biological activity. Key derivatives include:

Compound Name Substituent at Position 7 Key Properties/Applications Reference
5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine Methyl Antimalarial activity via PfDHODH inhibition; precursor for bioactive derivatives
5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine Phenyl Larger hydrophobic profile (C₁₁H₇ClN₄); potential enhanced binding in lipophilic targets
7-(4′-Fluoroanilino)-triazolo[1,5-a]pyrimidine (8q) 4′-Fluoroaniline Antiproliferative activity (IC₅₀ = 83 nM in cancer cells); potent tubulin polymerization inhibition
5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine Methoxy (pyrazolo core) Altered electronic properties; explored in kinase inhibition

Key Insight : Methyl and phenyl groups at position 7 optimize antimalarial and antiproliferative activities, respectively. Halogenated anilines (e.g., 8q) enhance cytotoxicity by disrupting microtubule dynamics .

Substituent Variations at Position 2 and 5

Compound Name Substituents Biological Activity Reference
7-Chloro-2-cyclobutyl-5-methyl-triazolo[1,5-a]pyrimidine 2-Cyclobutyl, 5-methyl Improved metabolic stability; candidate for kinase inhibitors
5,7-Dichloro-triazolo[1,5-a]pyrimidine 5-Cl, 7-Cl Higher reactivity in substitution reactions; intermediate for antimalarial agents
5-Methyl-N-[4-(trifluoromethyl)phenyl]-triazolo[1,5-a]pyrimidin-7-amine 5-Methyl, 7-NH-C₆H₄-CF₃ Enhanced hydrophobicity; potential CNS penetration

Key Insight : Bulky groups (e.g., cyclobutyl) at position 2 improve pharmacokinetic properties, while trifluoromethyl groups enhance lipophilicity for CNS targets .

Antiproliferative Activity:
  • Compound 8q (7-(4′-fluoroanilino)): IC₅₀ = 83 nM against HeLa cells; 2-fold greater tubulin inhibition than combretastatin A-4 .
  • 5-Chloro-7-methyl derivative : Primarily antimalarial (PfDHODH IC₅₀ ~100 nM) with minimal cytotoxicity to human cells .
Antimalarial Activity:
  • 5-Chloro-7-methyl-triazolo[1,5-a]pyrimidine: Direct PfDHODH inhibition; synergizes with 2-aminonaphthalene derivatives .
  • Trifluoromethyl-substituted analogues : Poor activity due to reduced enzyme binding .

Biological Activity

5-Chloro-7-methyl-[1,2,4]triazolo[1,5-f]pyrimidine is a heterocyclic compound belonging to the class of triazolo-pyrimidines. Its molecular formula is C6H5ClN4, characterized by a chloro group at the 5-position and a methyl group at the 7-position of the triazole ring. This unique structural arrangement contributes to its diverse biological activities and potential applications in medicinal chemistry.

The compound can be synthesized through various methods, including the reaction of 3,5-diamino-1,2,4-triazole with 1,3-dichloroacetone under reflux conditions. The presence of the chloro substituent allows for nucleophilic substitution reactions, enhancing its reactivity and potential for further derivatization.

Biological Activities

Research indicates that this compound exhibits significant biological activities across several domains:

  • Anticancer Activity : Compounds within the [1,2,4]triazolo[1,5-f]pyrimidine class have shown promising antiproliferative effects against various cancer cell lines. For instance, derivatives have been tested against MGC-803, HCT-116, and MCF-7 cells. One study reported that certain derivatives exhibited IC50 values as low as 0.53 μM against HCT-116 cells, indicating potent anticancer properties .
  • Antiviral Activity : The compound's structural characteristics make it a candidate for antiviral drug development. Research has shown that similar triazolo-pyrimidine derivatives can inhibit viral replication and exhibit activity against viruses such as Zika and Dengue .
  • Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against various pathogens, making it a candidate for further exploration in the field of infectious diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound can inhibit enzymes by binding to their active sites. For example, it has been shown to affect tubulin polymerization and modulate signaling pathways such as ERK signaling in cancer cells .
  • Induction of Apoptosis : Certain derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique biological profiles of this compound against structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidineSimilar triazole-pyrimidine structureAnticancer
6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidineBromine substitution at position 6Antiviral
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidinePyrazole instead of triazoleAntimicrobial
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridin-2-amineAdditional chlorine substituentAntiproliferative
7-Hydroxy-5-methyl-1,3,4-triazaindolizineDifferent heterocyclic frameworkAntioxidant

This table illustrates how the unique combination of chlorine and methyl substitutions on the triazole ring influences the biological activity profile compared to similar compounds.

Case Studies

Several case studies have explored the efficacy of this compound derivatives:

  • Anticancer Efficacy : A study evaluated a series of derivatives against MGC-803 cells and found that one derivative (H12) exhibited an IC50 value of 9.47 μM. It was noted for its ability to inhibit colony formation and induce apoptosis through ERK pathway modulation .
  • Antiviral Potential : Another study reported that derivatives showed significant antiviral activity against ZIKV and DENV-2 with EC50 values indicating effective inhibition at low concentrations .

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